An In-depth Technical Guide to 10-Undecenyltrichlorosilane: Properties, Protocols, and Applications
An In-depth Technical Guide to 10-Undecenyltrichlorosilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 10-undecenyltrichlorosilane, a versatile organosilane compound. It details experimental protocols for its synthesis and application in surface modification, and explores its potential uses in biomedical research and drug development.
Core Chemical and Physical Properties
10-Undecenyltrichlorosilane is a colorless to pale yellow liquid with a pungent odor. Its bifunctional nature, possessing a terminal alkene group and a reactive trichlorosilyl group, makes it a valuable reagent for creating self-assembled monolayers (SAMs) and functionalizing surfaces.
Table 1: Physical and Chemical Properties of 10-Undecenyltrichlorosilane
| Property | Value | Reference(s) |
| CAS Number | 17963-29-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₂₁Cl₃Si | [1][2][3][4] |
| Molecular Weight | 287.73 g/mol | [1][2][3] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 100-102 °C at 0.8 mmHg; 285.6 °C at 760 mmHg | [1][4][6] |
| Density | 1.04 g/cm³ | [1][6] |
| Refractive Index | 1.4605 | [6] |
| Flash Point | 105 °C; 139.1 °C | [1][4][6] |
| Solubility | Reacts with protic solvents (e.g., water, alcohols) | [6] |
Reactivity and Handling
The trichlorosilyl group of 10-undecenyltrichlorosilane is highly reactive, particularly towards nucleophiles such as water. This reactivity is central to its utility in surface modification but also necessitates careful handling procedures.
Hydrolysis and Siloxane Bond Formation
In the presence of water or moisture, 10-undecenyltrichlorosilane rapidly hydrolyzes to form silanols (Si-OH), releasing hydrochloric acid (HCl) as a byproduct. These silanols are unstable and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process is the basis for the formation of self-assembled monolayers.
Safe Handling and Storage
Due to its reactivity and the release of corrosive HCl upon contact with moisture, 10-undecenyltrichlorosilane must be handled with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.
-
Spills: Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup. Water should not be used to extinguish fires involving chlorosilanes due to the violent reaction and release of HCl gas.[8]
Experimental Protocols
The following sections provide generalized protocols for the synthesis of 10-undecenyltrichlorosilane and its use in surface modification. These should be adapted based on specific experimental requirements and safety considerations.
Synthesis via Hydrosilylation (Illustrative)
A common method for synthesizing alkyltrichlorosilanes is the hydrosilylation of a terminal alkene with trichlorosilane, often catalyzed by a platinum complex.
Materials:
-
10-Undecene
-
Trichlorosilane
-
Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst)
-
Anhydrous, inert solvent (e.g., toluene, hexane)
Procedure:
-
Under an inert atmosphere, dissolve 10-undecene in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Add the platinum catalyst to the solution.
-
Slowly add trichlorosilane to the reaction mixture via the dropping funnel. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials.[9]
Surface Modification Protocol for Self-Assembled Monolayer (SAM) Formation
This protocol describes the formation of a 10-undecenyltrichlorosilane SAM on a hydroxylated surface (e.g., silicon wafer, glass).
Materials:
-
Substrate with hydroxyl groups (e.g., silicon wafer, glass slide)
-
10-Undecenyltrichlorosilane
-
Anhydrous toluene or hexane
-
Cleaning agents (e.g., Piranha solution, RCA-1)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove organic contaminants and create a hydroxylated surface. This can be achieved using methods such as Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment. Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
Silanization: Prepare a dilute solution (typically 1-5 mM) of 10-undecenyltrichlorosilane in an anhydrous solvent like toluene or hexane in a glovebox or under an inert atmosphere. Immerse the cleaned and dried substrate in this solution for a period ranging from 1 to 24 hours.
-
Rinsing: After the desired immersion time, remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules. A subsequent rinse with ethanol can also be performed.
-
Curing: To promote the formation of a stable, cross-linked monolayer, the coated substrate is typically cured by baking in an oven at around 120 °C for about an hour.
-
Characterization: The quality of the SAM can be assessed using various surface analysis techniques, including contact angle goniometry (to determine hydrophobicity), atomic force microscopy (AFM) to visualize the surface morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.[3]
Applications in Drug Development and Biomedical Research
The ability of 10-undecenyltrichlorosilane to form stable, functionalizable monolayers makes it a candidate for various applications in the biomedical field. The terminal alkene group serves as a versatile handle for further chemical modifications.
Table 2: Potential Biomedical Applications of 10-Undecenyltrichlorosilane
| Application Area | Description |
| Biomedical Device Coatings | Creation of hydrophobic or functionalized surfaces on implants to improve biocompatibility, reduce biofouling, and control protein adsorption.[10][11] |
| Drug Delivery Systems | Surface modification of nanoparticles (e.g., silica, gold) to create a platform for conjugating drugs, targeting ligands, or polymers for controlled release.[2][5] |
| Biosensors | Immobilization of biomolecules (e.g., enzymes, antibodies) onto sensor surfaces for the detection of specific analytes. |
| Microfluidics | Modification of microchannel surfaces to control fluid flow and prevent non-specific binding of biomolecules. |
Functionalization for Targeted Drug Delivery
The terminal double bond of a 10-undecenyltrichlorosilane-modified surface can be further functionalized using a variety of chemical reactions, such as thiol-ene "click" chemistry, to attach targeting moieties or drug molecules.
References
- 1. 10-UNDECEN-1-OL(112-43-6) 1H NMR spectrum [chemicalbook.com]
- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the superhydrophilicity-modified titanium surfaces with antibacterial and pro-osteogenesis properties: A review - PMC [pmc.ncbi.nlm.nih.gov]
